molecular formula C35H72 B13957389 Eicosane, 10-heptyl-10-octyl- CAS No. 55470-98-9

Eicosane, 10-heptyl-10-octyl-

Cat. No.: B13957389
CAS No.: 55470-98-9
M. Wt: 492.9 g/mol
InChI Key: FEIFRHBKEQKLTC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eicosane, 10-heptyl-10-octyl- typically involves the coupling of smaller hydrocarbon chains. One common method is the catalytic hydrogenation of unsaturated precursors under high pressure and temperature conditions. The reaction often employs catalysts such as palladium or platinum to facilitate the hydrogenation process .

Industrial Production Methods

Industrial production of Eicosane, 10-heptyl-10-octyl- generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, often involving temperatures ranging from 200°C to 300°C and pressures up to 50 atmospheres .

Chemical Reactions Analysis

Types of Reactions

Eicosane, 10-heptyl-10-octyl- primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated alkanes.

Mechanism of Action

The mechanism of action of Eicosane, 10-heptyl-10-octyl- largely depends on its application. In biological systems, it interacts with lipid membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . In industrial applications, its hydrophobic nature and high molecular weight contribute to its effectiveness as a lubricant and protective coating .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eicosane, 10-heptyl-10-octyl- is unique due to its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The branching can affect its melting point, solubility, and reactivity, making it suitable for specific applications where straight-chain alkanes may not be as effective .

Properties

CAS No.

55470-98-9

Molecular Formula

C35H72

Molecular Weight

492.9 g/mol

IUPAC Name

10-heptyl-10-octylicosane

InChI

InChI=1S/C35H72/c1-5-9-13-17-20-22-26-30-34-35(31-27-23-16-12-8-4,32-28-24-19-15-11-7-3)33-29-25-21-18-14-10-6-2/h5-34H2,1-4H3

InChI Key

FEIFRHBKEQKLTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCC)(CCCCCCCC)CCCCCCCCC

Origin of Product

United States

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